butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Overview
Description
Butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a butyl ester group, an amino group, and a fluorobenzyl group attached to the pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with a suitable pyrroloquinoxaline precursor, followed by esterification with butyl alcohol. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted quinoxalines. These products can be further modified to create a wide range of derivatives with varying properties .
Scientific Research Applications
Butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorobenzyl group enhances its binding affinity and selectivity towards certain targets, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the butyl ester, amino, and fluorobenzyl groups.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A related compound with a different substitution pattern.
3-methylquinoxaline 1,4-di-N-oxide: Another derivative with distinct biological activities.
Uniqueness
Butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, enhances its potential for targeted interactions in biological systems .
Properties
IUPAC Name |
butyl 2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-2-3-12-29-22(28)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)13-14-8-10-15(23)11-9-14/h4-11H,2-3,12-13,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOKDRGFOCLNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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